molecular formula C24H25NO4 B15308600 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid

Cat. No.: B15308600
M. Wt: 391.5 g/mol
InChI Key: GOQXOVOKCZNXQN-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group and subsequent peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc-allyl-Gly-OH

Uniqueness

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for peptide synthesis. Its ability to form strong peptide bonds and its stability under various reaction conditions make it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-4-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)20-11-5-6-15-12-25(13-21(15)20)24(28)29-14-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-4,7-10,15,20-22H,5-6,11-14H2,(H,26,27)

InChI Key

GOQXOVOKCZNXQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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